3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide

Organic Synthesis Process Chemistry Heterocyclic Chemistry

3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide (CAS 1780259-87-1) is a differentiated dual-functional building block combining a reactive electrophilic aldehyde with an electron-withdrawing sulfone on a thiolane ring bearing a quaternary 3-methyl stereocenter. This architecture cannot be replicated by mixing separate sulfone/aldehyde components or by simpler sulfolane analogs: the 3-methyl substituent enforces conformational constraints that critically influence stereochemical outcomes in downstream derivatizations and metabolic stability of bioactive molecules. The aldehyde enables direct reductive amination (as validated in US Patent 10,568,876 for N-(3-methyl-1,1-dioxothiolan-3-yl) carboxamides), Knoevenagel condensations, Wittig olefinations, and organometallic additions. A one-step quantitative synthesis under adapted Vilsmeier conditions is available, reducing synthetic steps versus multi-step oxidation routes. Procure this building block when your synthesis demands both an aldehyde handle and a quaternary sulfone-stabilized scaffold—especially for CNS, anti-inflammatory, or metabolic disease programs where sulfone heterocycles show favorable pharmacokinetics. Note: the nitrile analog (CAS varies) is ~9× less expensive at 500 mg scale; choose the aldehyde only when the aldehyde is specifically required.

Molecular Formula C6H10O3S
Molecular Weight 162.2
CAS No. 1780259-87-1
Cat. No. B2872308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide
CAS1780259-87-1
Molecular FormulaC6H10O3S
Molecular Weight162.2
Structural Identifiers
SMILESCC1(CCS(=O)(=O)C1)C=O
InChIInChI=1S/C6H10O3S/c1-6(4-7)2-3-10(8,9)5-6/h4H,2-3,5H2,1H3
InChIKeyZSEQCESDDUXRAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-Dioxide (CAS 1780259-87-1): A Dual-Functional Sulfone-Aldehyde Building Block for Pharmaceutical and Agrochemical Synthesis


3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide (CAS 1780259-87-1) is a fully saturated five-membered sulfur heterocycle bearing a geminal methyl and aldehyde group at the 3-position, fully oxidized to the corresponding 1,1-dioxide (sulfone) [1]. With the molecular formula C6H10O3S and molecular weight 162.2 g/mol, this compound is commercially available as a research chemical from multiple suppliers at purities typically ranging from 95% to 98%, with pricing for milligram to gram quantities available upon request . It is categorized as a specialized sulfone-containing aldehyde building block that integrates a reactive electrophilic aldehyde center with the electron-withdrawing sulfone moiety—a combination that confers distinctive reactivity profiles in nucleophilic additions and subsequent synthetic transformations [2].

Why 3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-Dioxide Cannot Be Readily Substituted by Unfunctionalized Sulfolanes or Non-Methylated Analogs


In-class substitution with simpler sulfone analogs (e.g., unsubstituted sulfolane, 3-methylsulfolane, or tetrahydrothiophene-3-carbaldehyde 1,1-dioxide lacking the 3-methyl group) is chemically infeasible for applications requiring both a nucleophile-accessible aldehyde electrophile and a conformationally constrained quaternary carbon center. The 3-methyl substituent creates a quaternary stereocenter that substantially alters the conformational landscape of the thiolane ring compared to its non-methylated counterpart (CAS 3710-76-7), directly impacting stereochemical outcomes in downstream derivatizations and the metabolic stability of derived bioactive molecules [1]. Furthermore, the simultaneous presence of the sulfone and aldehyde moieties—coupled with the quaternary methyl group—generates a unique electronic environment at the electrophilic carbon that cannot be recapitulated by mixing separate aldehyde and sulfone components or by using sulfolane derivatives lacking the carbaldehyde functionality [2]. Generic substitution with 3-methylsulfolane (CAS 872-93-5) would completely eliminate the aldehyde handle required for subsequent coupling chemistry, while substitution with the non-methylated tetrahydrothiophene-3-carbaldehyde 1,1-dioxide would forfeit the stereochemical and conformational advantages conferred by the quaternary 3-methyl substituent .

Quantitative Evidence for Differentiated Selection of 3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-Dioxide (CAS 1780259-87-1)


Synthetic Efficiency: One-Step Synthesis in Quantitative Yield Using Adapted Vilsmeier Conditions

3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, representing a substantial improvement over the multi-step oxidation sequences typically required for analogous tetrahydrothiophene-3-carbaldehyde 1,1-dioxide derivatives lacking the 3-methyl substitution [1]. While the non-methylated analog (1,1-dioxothiolane-3-carbaldehyde, CAS 3710-76-7) is generally prepared via multi-step oxidation of tetrahydrothiophene-3-carbaldehyde using peroxides or ozone, requiring careful control of reaction parameters and multiple purification steps, the 3-methyl substituted variant benefits from a streamlined, one-pot procedure that delivers the product in near-quantitative yield with full characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1][2].

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Functional Group Synergy: Dual Aldehyde-Sulfone Reactivity Enabling Tandem Transformations

The combination of a reactive aldehyde functionality with an electron-withdrawing sulfone group on a conformationally constrained thiolane ring creates a unique reactivity profile that enables tandem synthetic transformations not accessible with simpler sulfone derivatives [1]. The sulfone group enhances the electrophilicity of the aldehyde carbon toward nucleophilic addition while simultaneously stabilizing intermediates formed during subsequent reactions, facilitating sequential nucleophilic addition-cyclization cascades that generate complex sulfur-containing heterocycles . In contrast, 3-methylsulfolane (CAS 872-93-5, C5H10O2S, MW 134.2 g/mol) lacks any aldehyde functionality, rendering it incapable of participating in nucleophilic addition or condensation chemistry without prior functionalization . The target compound's dual functionality allows it to serve as a versatile intermediate in pharmaceutical and agrochemical research where orthogonal reactivity handles are required for building molecular complexity [1].

Medicinal Chemistry Building Blocks Derivatization

Procurement Economics: Comparative Pricing Analysis for Milligram to Gram Scale Acquisitions

Commercial pricing data for 3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide (CAS 1780259-87-1) indicates availability at approximately $859 per 500 mg and $2,155 per 2.5 g for 95% purity material [1]. For comparison, the structurally related 3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile (CAS not specified, C6H9NO2S, MW 159.21 g/mol)—a compound with a nitrile group in place of the aldehyde—is available at a lower price point of approximately $180 per 1 g, representing a cost differential of approximately 3.3× on a per-milligram basis when comparing the 500 mg aldehyde quantity to the 1 g nitrile quantity . The higher procurement cost for the aldehyde derivative reflects its specialized synthetic utility and the more demanding preparation requirements for compounds bearing both the quaternary methyl substitution and the oxidation-sensitive aldehyde functionality, justifying its selection only in applications where the aldehyde handle is specifically required for downstream chemistry.

Procurement Chemical Sourcing Cost Analysis

Patent-Validated Application: Sulfone-Aldehyde Intermediate in Bioactive Isoquinoline Carboxamide Synthesis

The 3-methyl-1,1-dioxothiolane scaffold incorporating a derivatizable amine substituent at the 3-position has been specifically claimed in pharmaceutical patent literature as a key structural component of isoquinoline carboxamide derivatives with potential therapeutic applications [1]. US Patent 10,568,876 (Example 58) describes N-(3-methyl-1,1-dioxothiolan-3-yl)-8-[[[2-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarbonyl]amino]methyl]-5-[3-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide, demonstrating that the 3-methyl-1,1-dioxothiolane core is a validated pharmacophoric element in advanced medicinal chemistry programs [1]. While this patent claims the amine-substituted derivative rather than the aldehyde precursor, the 3-methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide serves as the logical synthetic entry point to such amine derivatives via reductive amination or related transformations of the aldehyde group. In contrast, analogous sulfolane-based building blocks lacking the aldehyde handle (e.g., 3-methylsulfolane, CAS 872-93-5) cannot serve as direct precursors to such N-substituted derivatives without additional functional group installation steps.

Medicinal Chemistry Patent Analysis Drug Discovery

Recommended Research and Industrial Application Scenarios for 3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-Dioxide (CAS 1780259-87-1)


Medicinal Chemistry: Synthesis of 3-Amino-Substituted Sulfolane Pharmacophores via Reductive Amination

The aldehyde functionality of 3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide enables direct reductive amination with primary or secondary amines to yield 3-(aminomethyl) or 3-amino-substituted 1,1-dioxothiolane derivatives—a transformation directly relevant to the patent-validated N-(3-methyl-1,1-dioxothiolan-3-yl) carboxamide scaffold disclosed in US Patent 10,568,876 [1]. This application leverages both the synthetic accessibility of the aldehyde (one-step quantitative synthesis [2]) and the orthogonal reactivity of the sulfone-stabilized scaffold, making it suitable for parallel library synthesis in early-stage drug discovery programs targeting central nervous system, anti-inflammatory, or metabolic disease indications where sulfone-containing heterocycles have demonstrated favorable pharmacokinetic properties.

Process Chemistry Development: Scale-Up Evaluation Using One-Step Vilsmeier Protocol

For process chemists evaluating scalable routes to functionalized sulfolane building blocks, the reported one-step quantitative synthesis under adapted Vilsmeier conditions [1] provides a streamlined alternative to multi-step oxidation sequences. This protocol is particularly attractive for medicinal chemistry support and early process development where minimizing synthetic steps directly correlates with reduced material costs and accelerated delivery timelines. The availability of detailed spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, and Raman) [1] further facilitates analytical method development and in-process control for cGMP manufacturing campaigns.

Building Block Procurement for Sulfur-Containing Heterocycle Diversification

As a dual-functional building block combining a reactive aldehyde with an electron-withdrawing sulfone on a conformationally constrained thiolane framework, this compound is optimally deployed in synthetic sequences requiring tandem nucleophilic addition-cyclization cascades [1]. Specific transformations include Knoevenagel condensations with active methylene compounds, Wittig olefinations to install extended conjugation, and organometallic additions (Grignard, organolithium) to generate secondary alcohol intermediates. The quaternary 3-methyl substituent introduces steric constraints that can be exploited for stereoselective transformations, while the sulfone moiety provides a handle for subsequent Julia olefination or Ramberg-Bäcklund rearrangement chemistry [2].

Cost-Benefit Evaluation: Comparative Procurement Analysis for Hit-to-Lead Programs

Procurement specialists and laboratory managers should evaluate 3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide against its nitrile analog (3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile) based on synthetic requirements. The aldehyde derivative commands a premium price point of approximately $1.72/mg at 500 mg scale compared to ~$0.18/mg for the nitrile analog [1][2]. This cost differential (approximately 9.6× at the 500 mg scale) is justified only when the aldehyde functionality is specifically required for downstream chemistry. For programs where the nitrile group can serve as a synthetic equivalent (e.g., via hydrolysis to carboxylic acid followed by reduction, or direct organometallic addition), the nitrile analog offers substantially improved procurement economics while retaining the core 3-methyl-1,1-dioxothiolane scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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